Pdi-IN-4 vs. CPD (Parent Compound): 3.3-Fold Improvement in PDI Enzymatic IC50 with Reversible Binding
Pdi-IN-4 (compound 14d) was directly compared to the parent inhibitor CPD, which was previously developed by the same research group. In the same in vitro PDI enzyme inhibition assay, Pdi-IN-4 exhibited an IC50 of 0.48 ± 0.004 μM, whereas CPD displayed an IC50 of 1.6 μM [1]. This represents a 3.3-fold improvement in potency. Furthermore, Pdi-IN-4 demonstrated a reversible binding mode with the PDI enzyme, in contrast to CPD's propiolamide warhead which forms irreversible covalent adducts responsible for off-target effects and weak metabolic stability [1]. The switch from propiolamide to 2-trifluoromethyl acrylamide warhead in Pdi-IN-4 addresses the key liability of CPD—its irreversible, non-selective reactivity with cellular thiols such as glutathione—while simultaneously enhancing potency [1].
| Evidence Dimension | Enzymatic IC50 against recombinant PDI (PDIA1) and binding mode |
|---|---|
| Target Compound Data | IC50 = 0.48 ± 0.004 μM; Reversible covalent binding mode |
| Comparator Or Baseline | CPD (propiolamide-based PDI inhibitor): IC50 = 1.6 μM; Irreversible covalent binding mode |
| Quantified Difference | 3.3-fold improvement in potency; Reversible vs. Irreversible binding |
| Conditions | In vitro PDI enzyme inhibition assay; fluorescence-based detection; recombinant PDI protein (PDIA1) |
Why This Matters
Researchers selecting a PDI inhibitor for thrombosis target validation need the highest potency combined with a reversible binding mode to avoid permanent target modification, making Pdi-IN-4 a superior choice over the previous-generation CPD scaffold.
- [1] Chu JC, Tsai KC, Wang TY, Chen TY, Tsai JY, Lee T, Lin MH, Hsieh YSY, Wu CC, Huang WJ. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Eur J Med Chem. 2025 Feb 5;283:117169. View Source
